(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
Description
The compound “(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid” is a stereochemically defined derivative of the octahydroindole-2-carboxylic acid scaffold. The octahydroindole core (CAS: 145438-94-4) is a critical intermediate in synthesizing enantiopure angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril . The addition of a 4-fluorobenzoyl group likely modifies its pharmacological properties, enhancing lipophilicity and metabolic stability compared to unsubstituted analogues.
Properties
IUPAC Name |
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21)/t11-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOLQBSXYYLCMP-UBHSHLNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Hydrogenation: The indole core is then subjected to hydrogenation to form the octahydroindole structure. This step typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through an acylation reaction using 4-fluorobenzoyl chloride and a suitable base such as triethylamine.
Industrial Production Methods
Industrial production of (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with similar structures exhibit significant biological activity. For instance, studies have shown that derivatives of octahydroindoles can interact with various receptors involved in neurological functions, potentially leading to the development of new therapeutic agents for neurological disorders . The presence of the fluorobenzoyl group can enhance lipophilicity, improving cell membrane permeability.
Enzyme Inhibition Studies
The compound may serve as a lead structure for the development of enzyme inhibitors. Preliminary studies suggest that octahydroindole derivatives can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in managing post-prandial hyperglycemia . This positions the compound as a potential candidate for diabetes management.
Molecular Docking and QSAR Modeling
Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are employed to predict the interactions of this compound with various biological macromolecules. These methods help in identifying potential targets and elucidating mechanisms of action critical for drug development .
Case Studies
Mechanism of Action
The mechanism of action of (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may play a crucial role in binding to these targets, while the indole core and carboxylic acid group contribute to the overall activity of the compound. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold: Octahydroindole-2-carboxylic Acid Derivatives
The stereochemistry of the octahydroindole backbone is pivotal for biological activity. For example:
- (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid : A key intermediate in Perindopril synthesis. Its (2S,3aS,7aS) configuration ensures proper binding to ACE, enabling hydrolysis to the active metabolite .
- (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid : The enantiomer exhibits reduced ACE affinity due to stereochemical mismatch, highlighting the importance of the (2S) configuration .
Table 1: Stereochemical Impact on Pharmacological Activity
Substituent Modifications: Fluorobenzoyl vs. Other Acyl Groups
The 4-fluorobenzoyl group distinguishes the target compound from related ACE inhibitors and spiroindolone derivatives:
ACE Inhibitors with Acyl Modifications
- Trandolapril: Contains a [(1-ethoxycarbonyl-3-phenylpropyl)amino]propanoyl group. Hydrolyzes to Trandolaprilat, its active dicarboxylic acid form .
- Ramipril: Features a [(1-ethoxycarbonyl)butyl]amino-propanoyl substituent. Its active metabolite, Ramiprilat, shares the octahydroindole core but lacks the fluorobenzoyl group .
Spiroindolone Derivatives
- Compound 5j : A hypoglycemic agent with a 4-(trifluoromethyl)benzoyl group. Synthesized using the same octahydroindole-2-carboxylic acid scaffold, demonstrating substituent-driven target selectivity (e.g., dual inhibition of COX and α-glucosidase) .
- Compound IIh : Includes a benzo[b]thiophene moiety and 4-fluorobenzoyl group, showing structural versatility in drug design .
Table 2: Substituent Effects on Activity
Pharmacokinetic and Crystallographic Insights
- Metabolic Stability : Fluorine’s electron-withdrawing effect may slow esterase-mediated hydrolysis, prolonging half-life compared to Trandolapril .
- Crystal Packing : Analogous compounds (e.g., ’s hexahydro-isoindole) exhibit hydrogen bonding and C–H···π interactions, suggesting similar solubility challenges for the fluorobenzoyl derivative .
Biological Activity
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The presence of a fluorobenzoyl moiety suggests enhanced lipophilicity, which may improve its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 303.32 g/mol. Its structure includes an octahydroindole framework, which is a bicyclic compound containing nitrogen, and is substituted with a 4-fluorobenzoyl group and a carboxylic acid group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈FNO₃ |
| Molecular Weight | 303.32 g/mol |
| CAS Number | [Not available] |
| Structural Features | Octahydroindole with 4-fluorobenzoyl and carboxylic acid |
Pharmacological Potential
Preliminary studies indicate that (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid may exhibit significant biological activity as a potential pharmacological agent. Its structural features suggest possible interactions with various biological targets, including receptors involved in neurological functions.
Mechanism of Action:
The compound may interact with neurotransmitter receptors or enzymes involved in signaling pathways, potentially influencing neurochemical processes. Computational methods such as molecular docking studies have been employed to predict its binding affinity to specific targets .
Case Studies
-
Neuroprotective Effects:
A study investigated the neuroprotective effects of similar octahydroindole derivatives on neuronal cell lines under oxidative stress conditions. Results indicated that these compounds could reduce cell death and promote cell survival through antioxidant mechanisms . -
Antidepressant Activity:
Another research explored the antidepressant-like effects of compounds structurally related to (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid in animal models. The findings suggested that these compounds may enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .
Computational Studies
Recent studies utilizing quantitative structure-activity relationship (QSAR) modeling have predicted the biological activity of (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid based on its chemical structure. These models help identify potential targets and elucidate mechanisms of action critical for drug development processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
